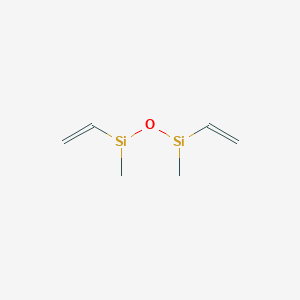
CID 10986520
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This colorless liquid is employed as a ligand in organometallic chemistry and also as a homogeneous catalyst . It is a versatile compound used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
1,3-Diethenyl-1,3-dimethyldisiloxane is typically synthesized through the hydrolysis of vinyldimethylmethoxysilane, (CH2=CH)Me2SiOMe . This method involves the reaction of vinyldimethylmethoxysilane with water, resulting in the formation of the desired disiloxane compound. Industrial production methods often involve similar hydrolysis reactions, but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,3-Diethenyl-1,3-dimethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Substitution: The vinyl groups in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon derivatives.
Major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Diethenyl-1,3-dimethyldisiloxane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry and as a component of homogeneous catalysts. It is also employed in the synthesis of various organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Wirkmechanismus
The mechanism of action of 1,3-diethenyl-1,3-dimethyldisiloxane involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific reaction and the metal ion used.
Vergleich Mit ähnlichen Verbindungen
1,3-Diethenyl-1,3-dimethyldisiloxane is similar to other organosilicon compounds such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has a similar structure and is also used as a ligand and catalyst.
Hexamethyldisiloxane: This compound is used as a hydride source in various chemical reactions.
Vinyltrimethoxysilane: This compound is used in the production of silicone resins and as a coupling agent.
The uniqueness of 1,3-diethenyl-1,3-dimethyldisiloxane lies in its ability to form stable complexes with metal ions, making it a valuable ligand in organometallic chemistry and catalysis.
Eigenschaften
Molekularformel |
C6H12OSi2 |
|---|---|
Molekulargewicht |
156.33 g/mol |
InChI |
InChI=1S/C6H12OSi2/c1-5-8(3)7-9(4)6-2/h5-6H,1-2H2,3-4H3 |
InChI-Schlüssel |
HAHRVISQTAASOO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C=C)O[Si](C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



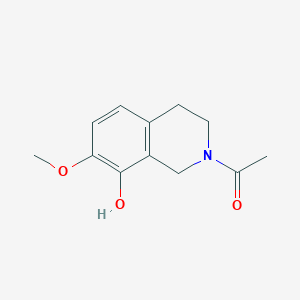
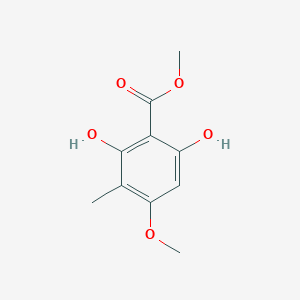

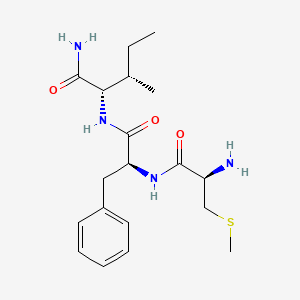
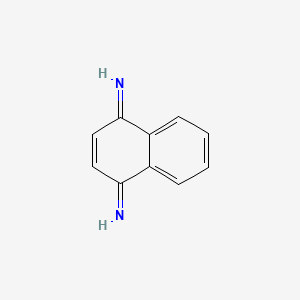
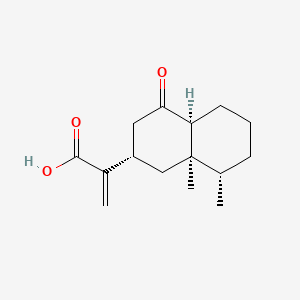
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)


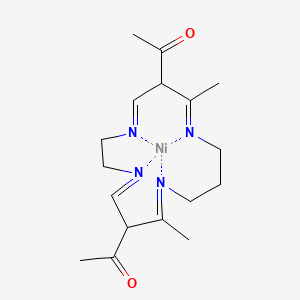
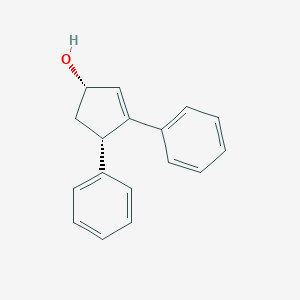

![1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpent-3-en-2-one](/img/structure/B14676923.png)
